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Cat. No.: B046362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic use of

heterocyclic building blocks is paramount for the efficient construction of complex molecular

architectures with desired functions. Among these, 3-aminopyridazine-4-carbonitrile has

emerged as a highly versatile and valuable scaffold. Its unique arrangement of nitrogen atoms

and reactive functional groups—an amino group ortho to a nitrile—provides a powerful platform

for the synthesis of a diverse array of fused heterocyclic systems. This technical guide delves

into the synthesis, properties, and applications of 3-aminopyridazine-4-carbonitrile, with a

particular focus on its role in the development of potent kinase inhibitors for targeted cancer

therapy.

Physicochemical Properties and Spectroscopic
Data
3-Aminopyridazine-4-carbonitrile is a stable, typically solid compound at room temperature.

[1] Its structure, featuring both hydrogen bond donors (amino group) and acceptors (nitrile and

pyridazine nitrogens), governs its solubility and intermolecular interactions, making it a

favorable fragment for drug design.
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Table 1: Physicochemical and Spectroscopic Data for 3-Aminopyridazine-4-carbonitrile and

a Phenyl Derivative

Property
3-Aminopyridazine-4-
carbonitrile

3-Amino-5-
phenylpyridazine-4-
carbonitrile

Molecular Formula C₅H₄N₄ C₁₁H₈N₄

Molecular Weight 120.11 g/mol [1] 196.21 g/mol

Appearance Light yellow to brown solid[1] White solid

Melting Point Not widely reported 247 °C (dec.)

¹H-NMR (300 MHz, DMSO-d₆)

δ (ppm)

Data not available in searched

sources

8.75 (s, 1H, Ar), 7.65-7.57 (m,

5H, Ar), 7.39 (bs, 2H, NH₂)

¹³C-NMR (75.5 MHz, DMSO-

d₆) δ (ppm)

Data not available in searched

sources

159.37, 142.17, 141.96,

133.47, 130.98, 129.53,

129.09, 114.96, 93.62

FT-IR νₘₐₓ (cm⁻¹)

N-H stretches (~3400), C≡N

stretch (~2240), C-N vibrations

(~1600)[2]

3437, 3300, 3105 (N-H, C-H),

2219 (C≡N), 1641, 1562 (C=N,

C=C)

Mass Spectrum m/z (%)
Data not available in searched

sources

196 ([M⁺], 70), 168 (24), 140

(68), 102 (100), 76 (88), 51

(96)

Synthesis of 3-Aminopyridazine-4-carbonitrile
Derivatives
A highly efficient and atom-economical method for the synthesis of 3-aminopyridazine-4-
carbonitrile derivatives is the one-pot, three-component reaction of an arylglyoxal,

malononitrile, and hydrazine hydrate.[3][4][5] This straightforward procedure, typically

conducted at room temperature, offers high yields and tolerates a variety of functional groups

on the aryl substituent.
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Experimental Protocol: One-Pot Synthesis of 3-Amino-5-
arylpyridazine-4-carbonitriles[5]
Materials:

Arylglyoxal (1 mmol)

Malononitrile (1 mmol)

Hydrazine hydrate (80%, 4 mmol)

Ethanol

Water

Procedure:

In a suitable reaction flask, dissolve the arylglyoxal (1 mmol) and malononitrile (1 mmol) in a

1:1 mixture of ethanol and water (3 mL).

To this stirring solution, add hydrazine hydrate (80%, 4 mmol) at room temperature.

Continue to stir the reaction mixture at room temperature. The progress of the reaction can

be monitored by thin-layer chromatography (TLC).

Upon completion, the product typically precipitates out of the solution.

Collect the precipitate by filtration.

Wash the collected solid with hot water (2 x 5 mL).

The crude product can be further purified by recrystallization from ethanol to yield the pure 3-

amino-5-arylpyridazine-4-carbonitrile.
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One-Pot Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles

Arylglyoxal

One-Pot Reaction
(Room Temperature)

Malononitrile

Hydrazine Hydrate

Ethanol/Water (1:1) Solvent

3-Amino-5-arylpyridazine-
4-carbonitrile

Precipitation

Click to download full resolution via product page

A one-pot, three-component synthesis workflow.

Application as a Building Block for Kinase Inhibitors
The true synthetic power of 3-aminopyridazine-4-carbonitrile lies in its ability to serve as a

precursor to fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. This scaffold

is a bioisostere of the adenine core of ATP and is recognized as a "privileged scaffold" in kinase

inhibitor design, as it can effectively mimic hinge-binding interactions in the ATP-binding site of

various kinases.[6][7]

Experimental Protocol: Synthesis of Pyrazolo[3,4-
d]pyrimidin-4-ones[8]
This protocol describes a general two-step process where the aminopyridazine-carbonitrile is

first converted to a pyrazole-o-aminonitrile, which is then cyclized.

Step 1: Formation of Pyrazole-o-aminonitriles (General Concept)

The 3-amino-pyridazine-4-carbonitrile core can be elaborated through reactions that engage

the amino and nitrile functionalities. For instance, reaction with reagents like

ethoxymethylenemalononitrile can lead to more complex aminonitrile precursors.[8]
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Step 2: Cyclization to Pyrazolo[3,4-d]pyrimidin-4(5H)-one

A solution of the appropriate 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (5.04 mmol) in formic

acid (30 mL) is refluxed for 7 hours.

After cooling, the reaction mixture is poured into ice water.

The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to

yield the desired pyrazolo[3,4-d]pyrimidin-4(5H)-one.[9]

This pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in the development of inhibitors for

several critical cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR),

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase.[6][10][11]

Targetin_g Cancer-Related Kinases
Derivatives of 3-aminopyridazine-4-carbonitrile have demonstrated significant inhibitory

activity against key kinases implicated in tumor growth, proliferation, and angiogenesis.

Table 2: Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
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Compound ID Target Kinase IC₅₀ (µM)
Cell Line (for
cellular
assays)

Reference

Compound 12b VEGFR-2 0.063 - [12]

Compound 15 EGFR 0.135 - [13]

Compound 16 EGFR 0.034 - [13]

Compound II-1 VEGFR-2
5.90 (cellular

activity)
HepG2 [14]

SI221
Src Family

Kinases

Not specified, but

potent

Glioblastoma cell

lines
[11]

SI388 Src
Potent, Ki not

specified

Glioblastoma cell

lines
[15]

Compound 12b EGFR (wild type)
Not specified, but

potent
A549, HCT-116 [16]

EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream

signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways,

which are central to cell proliferation and survival.[4][17][18] Inhibitors based on the

pyrazolo[3,4-d]pyrimidine scaffold act as ATP-competitive inhibitors, blocking the

autophosphorylation of EGFR and subsequent pathway activation.[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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